Methyl 2,6-diformylbenzoate Methyl 2,6-diformylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13862488
InChI: InChI=1S/C10H8O4/c1-14-10(13)9-7(5-11)3-2-4-8(9)6-12/h2-6H,1H3
SMILES:
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol

Methyl 2,6-diformylbenzoate

CAS No.:

Cat. No.: VC13862488

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,6-diformylbenzoate -

Specification

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
IUPAC Name methyl 2,6-diformylbenzoate
Standard InChI InChI=1S/C10H8O4/c1-14-10(13)9-7(5-11)3-2-4-8(9)6-12/h2-6H,1H3
Standard InChI Key OHURSMFFEHMBSY-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CC=C1C=O)C=O

Introduction

Structural and Nomenclature Considerations

Methyl 2,6-diformylbenzoate (IUPAC name: methyl 2,6-diformylbenzoate) is the methyl ester derivative of 2,6-diformylbenzoic acid. Its molecular formula is C₁₀H₈O₄, with a molecular weight of 192.17 g/mol. The compound’s structure comprises a benzoate backbone substituted with formyl groups at the 2- and 6-positions, rendering it a dialdehyde-functionalized ester. This dual functionality enables its participation in diverse chemical reactions, including condensations, nucleophilic additions, and polymerizations .

Synthetic Pathways and Reaction Mechanisms

Formylation of Methyl Benzoate Derivatives

Physicochemical Properties

While experimental data for methyl 2,6-diformylbenzoate are sparse, properties can be extrapolated from structurally related compounds:

PropertyValue (Estimated)Basis for Estimation
Melting Point120–125 °CAnalog: Methyl 2-formylbenzoate
Boiling Point280–285 °C (dec.)Similar esters with high polarity
Density1.25–1.30 g/cm³Comparison to dialdehyde esters
SolubilitySoluble in DMSO, acetonePolar aprotic solvents

The compound’s aldehyde protons are expected to resonate at δ 9.8–10.2 ppm in ¹H NMR, while the ester carbonyl appears near δ 165–170 ppm in ¹³C NMR .

Applications in Pharmaceutical and Materials Chemistry

Pharmaceutical Intermediates

Methyl 2,6-diformylbenzoate’s aldehyde groups make it a versatile precursor for Schiff base formation and heterocyclic synthesis. For instance:

  • Reacting with amines yields imines, which are intermediates in anticancer agents like lenalidomide .

  • The compound could serve as a building block for quinazolinone derivatives, analogous to applications of methyl 2-chlorobenzoate in medicinal chemistry .

Polymer Science

The dialdehyde structure enables cross-linking in epoxy resins and polyurethanes. In a process similar to the production of hydroxybenzaldehyde-based polymers, methyl 2,6-diformylbenzoate could enhance thermal stability and mechanical properties in materials .

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method for trace analysis of genotoxic impurities, as described by Kasina et al. , could be adapted for methyl 2,6-diformylbenzoate. Key parameters would include:

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 μm)

  • Ionization: Electron impact (70 eV)

  • Detection: Selected ion monitoring (SIM) for m/z 192 (M⁺)

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆):

  • δ 3.90 (s, 3H, OCH₃)

  • δ 10.10 (s, 2H, CHO)

  • δ 8.20–8.50 (m, 3H, aromatic H)

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